molecular formula C14H9FN4O3 B11517680 7-amino-5-(2-fluorophenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile

7-amino-5-(2-fluorophenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile

Cat. No.: B11517680
M. Wt: 300.24 g/mol
InChI Key: USICXLQDYHLVTH-UHFFFAOYSA-N
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Description

7-Amino-5-(2-fluorophenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile is a pyrano[2,3-d]pyrimidine derivative characterized by a fused pyranopyrimidine core, a 2-fluorophenyl substituent at position 5, and a cyano group at position 4. These compounds are synthesized via multicomponent reactions involving aldehydes, malononitrile, and barbituric acid derivatives, often catalyzed by Lewis acids or ionic liquids . Pyrano[2,3-d]pyrimidines are of interest due to their biological activities, including kinase inhibition and sirtuin modulation .

Properties

Molecular Formula

C14H9FN4O3

Molecular Weight

300.24 g/mol

IUPAC Name

7-amino-5-(2-fluorophenyl)-2,4-dioxo-1,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile

InChI

InChI=1S/C14H9FN4O3/c15-8-4-2-1-3-6(8)9-7(5-16)11(17)22-13-10(9)12(20)18-14(21)19-13/h1-4,9H,17H2,(H2,18,19,20,21)

InChI Key

USICXLQDYHLVTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2C(=C(OC3=C2C(=O)NC(=O)N3)N)C#N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-5-(2-fluorophenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile typically involves a multi-step process. One common method involves the reaction of cyclic compounds containing active methylene groups with 2-fluorobenzaldehyde and malononitrile in a solution of water and ethanol (1:1 ratio) as a three-component system . The reaction is carried out under reflux conditions for approximately 2 hours, resulting in the formation of the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent ratios, to ensure high yield and purity. Additionally, industrial production would likely incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

7-amino-5-(2-fluorophenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups, such as nitro groups, into amines.

    Substitution: The fluorophenyl group can undergo substitution reactions, where the fluorine atom is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different substituents on the phenyl ring.

Scientific Research Applications

7-amino-5-(2-fluorophenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile has several notable applications in scientific research:

Mechanism of Action

The mechanism of action of 7-amino-5-(2-fluorophenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile involves its interaction with molecular targets such as the epidermal growth factor receptor (EGFR). The compound acts as an ATP mimetic, binding to the ATP-binding site of EGFR and inhibiting its kinase activity . This inhibition disrupts downstream signaling pathways that are crucial for cell proliferation and survival, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Pyrano[2,3-d]pyrimidine derivatives exhibit structural diversity based on substituents at positions 5 (aryl group) and 2/4 (oxo or thioxo groups). Below is a detailed comparison of physical, spectral, and functional properties:

Substituent Effects on Physical Properties
Compound (Position 5 Substituent) Melting Point (°C) Yield (%) Key Functional Groups Reference
5-(2-Fluorophenyl) (Target) Not reported ~92 2,4-dioxo, 6-CN
5-(4-Fluorophenyl) 229–232 92 2,4-dioxo, 6-CN
5-(2-Chlorophenyl) Not reported 89 2,4-dioxo, 6-CN
5-(3-Chlorophenyl) 240–241 95 2,4-dioxo, 6-CN
5-(4-Chlorophenyl) 226–229 95 2,4-dioxo, 6-CN
5-(2-Methoxyphenyl) 209–212 98 2,4-dioxo, 6-CN
5-(2-Hydroxyphenyl) 171–172 91 2,4-dioxo, 6-CN

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, F) increase melting points compared to electron-donating groups (e.g., OCH₃, OH) due to enhanced intermolecular interactions.
  • The 2-fluorophenyl derivative (target compound) shares a high yield (~92%) with its 4-fluorophenyl analog, indicating similar synthetic efficiency .
Spectral Data Comparison

NMR and IR Signatures :

  • 5-(2-Fluorophenyl) : $ ^1H $ NMR (DMSO-d₆): δ 4.38 (s, 1H, CH), 6.69 (s, 2H, NH₂), 6.90 (t, J = 8.7 Hz, 2H, Ar), 7.19 (dd, J = 8.1 Hz and 5.1 Hz, 2H, Ar) .
  • 5-(3-Chlorophenyl) : IR shows C≡N (2192 cm⁻¹) and C=O (1689, 1654 cm⁻¹); $ ^1H $ NMR includes a singlet for H-5 (δ 4.47) and aromatic protons at δ 7.28–8.13 .
  • 5-(2-Hydroxyphenyl) : Distinct IR peak at 3445 cm⁻¹ (OH stretch); $ ^1H $ NMR shows a downfield OH proton at δ 9.73 .

Structural Insights :

  • Fluorine substituents induce deshielding in adjacent aromatic protons, as seen in the target compound’s $ ^1H $ NMR .
  • Hydroxyl groups introduce hydrogen bonding, altering solubility and crystal packing .

Key Findings :

  • Nanocatalysts (e.g., Fe₃O₄@MOF) offer superior yields and shorter reaction times for halogenated derivatives .
  • Ionic liquids like Choline chloride·ZnCl₂ are reusable and eco-friendly for electron-deficient substrates .
Crystal Structure and Stability

The 5-(2-nitrophenyl) derivative forms unclassical C–H···O/N hydrogen bonds, leading to a monoclinic crystal system (space group P21/c). This contrasts with the planar pyran ring in non-nitrated analogs, highlighting nitro-group-induced distortion .

Biological Activity

7-amino-5-(2-fluorophenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile is a complex organic compound belonging to the pyrano[2,3-d]pyrimidine class. This compound exhibits a unique bicyclic structure characterized by a pyrimidine ring fused with a pyran ring. Its molecular formula is C14H10N4O3C_{14}H_{10}N_{4}O_{3}, and it has gained attention for its potential biological activities due to its structural features that facilitate interactions with various biological targets.

  • Molecular Formula : C14H10N4O3C_{14}H_{10}N_{4}O_{3}
  • Molecular Weight : 286.25 g/mol
  • CAS Number : 294874-38-7

Biological Activities

Research has indicated that derivatives of this compound exhibit significant biological activities, including:

  • Antimicrobial Activity : Compounds in the pyrano[2,3-d]pyrimidine family have shown promising antibacterial and antifungal properties. In vitro studies suggest that these compounds can inhibit the growth of various bacterial strains and fungi.
  • Antitumor Activity : There is emerging evidence that pyrano[2,3-d]pyrimidine derivatives possess anticancer properties. For example, one study demonstrated that certain derivatives could induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
  • Antioxidant Properties : The presence of multiple functional groups in this compound contributes to its ability to scavenge free radicals and reduce oxidative stress.

Study on Antimicrobial Activity

In a study assessing the antimicrobial efficacy of various pyrano[2,3-d]pyrimidine derivatives against common pathogens (Table 1), it was found that:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
7-amino-5-(2-fluorophenyl)-...E. coli12.5 µg/mL
7-amino-5-(2-fluorophenyl)-...S. aureus6.25 µg/mL
7-amino-5-(2-fluorophenyl)-...C. albicans25 µg/mL

This study highlights the potential of this compound as a lead for developing new antimicrobial agents.

Study on Antitumor Activity

A separate investigation focused on the anticancer effects of this compound on human breast cancer cell lines (MCF-7). The results indicated that:

  • IC50 Value : The IC50 value for 7-amino-5-(2-fluorophenyl)-... was determined to be 15 µM.

The compound induced apoptosis through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

The biological activities of 7-amino-5-(2-fluorophenyl)-... are attributed to its ability to interact with specific enzymes and receptors involved in various metabolic pathways. For instance:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cellular signaling.
  • Receptor Binding : Binding studies indicate that it may interact with certain G-protein coupled receptors (GPCRs), influencing cellular responses related to inflammation and cell proliferation.

Q & A

Q. What are the optimal synthetic routes for preparing 7-amino-5-(2-fluorophenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile?

  • Methodological Answer : The compound can be synthesized via a multi-component cyclocondensation reaction. A typical procedure involves:
  • Reacting 2-fluorobenzaldehyde with malononitrile and a pyrimidine precursor (e.g., barbituric acid derivatives) in ethanol or DMF under reflux (80–100°C) for 6–8 hours .
  • Purification via recrystallization from ethanol or DMF yields the product (92% yield reported in analogous syntheses) .
  • Key Reagents : 2-fluorobenzaldehyde, malononitrile, barbituric acid derivatives.
  • Characterization : Melting point (mp 229–232°C), 1H^1H NMR (δ 4.38 ppm for CH, δ 6.69 ppm for NH2_2), and 13C^{13}C NMR for cyano group confirmation (~110 ppm) .

Q. How is this compound characterized spectroscopically, and what key spectral markers distinguish it from analogs?

  • Methodological Answer :
  • IR Spectroscopy : Look for NH2_2 stretching (~3400 cm1^{-1}), carbonyl (C=O) at ~1700 cm1^{-1}, and nitrile (C≡N) at ~2200 cm1^{-1} .
  • 1H^1H NMR : Characteristic signals include a singlet for NH2_2 (~6.7 ppm), aromatic protons (6.9–7.2 ppm for 2-fluorophenyl), and a CH proton in the pyrano ring (~4.4 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peaks [M+H]+^+ and fragment ions (e.g., loss of CO2_2 or CN groups) confirm molecular weight and structural integrity .

Advanced Research Questions

Q. How does the 2-fluorophenyl substituent influence the compound’s reactivity and physicochemical properties compared to other aryl groups (e.g., 4-chlorophenyl)?

  • Methodological Answer :
  • Comparative Analysis :
  • Melting Points : Fluorophenyl derivatives (e.g., mp 229–232°C ) often exhibit lower melting points than chlorophenyl analogs (mp 230–232°C ) due to weaker intermolecular interactions.
  • Electron-Withdrawing Effects : Fluorine’s inductive effect increases electrophilicity at the pyrimidine ring, affecting nucleophilic substitution reactions .
  • Experimental Design : Synthesize analogs (e.g., 2-chloro, 4-methoxy) and compare reaction kinetics via HPLC or 19F^{19}F NMR to quantify electronic effects .

Q. What strategies resolve contradictions in reported spectroscopic data (e.g., 1H^1H NMR shifts) for structurally similar compounds?

  • Methodological Answer :
  • Data Harmonization :
  • Use deuterated solvents consistently (e.g., DMSO-d6_6 vs. CDCl3_3) to minimize solvent-induced shifts .
  • Cross-validate with computational tools (e.g., DFT calculations for 1H^1H NMR chemical shifts) .
  • Case Study : Discrepancies in NH2_2 proton shifts (6.69 ppm vs. 6.90 ppm in vs. ) may arise from hydrogen bonding or crystal packing differences.

Q. What mechanistic insights explain the regioselectivity observed in the synthesis of pyrano[2,3-d]pyrimidine derivatives?

  • Methodological Answer :
  • Proposed Mechanism :

Knoevenagel condensation between aldehyde and malononitrile forms an α,β-unsaturated nitrile.

Michael addition of the pyrimidine precursor to the nitrile intermediate.

Cyclization via nucleophilic attack to form the pyrano ring .

  • Kinetic Studies : Use 13C^{13}C-labeled reagents to track bond formation steps via NMR .

Q. How can crystallographic data enhance understanding of this compound’s solid-state behavior?

  • Methodological Answer :
  • X-Ray Diffraction :
  • Resolve crystal packing and hydrogen-bonding networks (e.g., NH2_2···O=C interactions) .
  • Analyze dihedral angles to assess planarity of the pyrano-pyrimidine system, which impacts solubility .
  • Example : Similar pyrano derivatives show π-π stacking distances of 3.5–3.8 Å, influencing photophysical properties .

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